N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide include:
- N-benzyl-N-(4-methoxyphenyl)amine
- N-benzyl-4-methoxybenzylamine
- N-benzyl-N-[(4-methoxyphenyl)sulfonyl]-β-alanine .
Uniqueness
What sets this compound apart is its unique chromene core structure combined with benzyl and methoxyphenyl groups.
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H23NO4/c1-17-9-14-22-23(28)15-24(31-25(22)18(17)2)26(29)27(16-19-7-5-4-6-8-19)20-10-12-21(30-3)13-11-20/h4-15H,16H2,1-3H3 |
InChI Key |
QPXSFVGOICRGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.